1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Description
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic amine derivative featuring a 3-chlorophenyl substituent attached to the 3-azabicyclo[3.1.0]hexane core. The compound is available commercially for research purposes, including a deuterated analog (this compound-d5) for pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWUEGEMDGIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Azabicyclohexane Synthesis via Dehydrohalogenation
The azabicyclo[3.1.0]hexane framework is typically synthesized through dehydrohalogenation of halogenated precursors. As detailed in patent EP0008813B1, 3-chloro-3-azabicyclo[3.1.0]hexane serves as a key intermediate, prepared via chlorination of the parent amine hydrochloride using active halogen agents like N-chlorosuccinimide or sodium hypochlorite . The reaction proceeds in polar solvents such as ethers or water at 0–80°C, yielding the chlorinated intermediate. Subsequent dehydrohalogenation with a strong base (e.g., sodium hydroxide or triethylamine) eliminates HCl, forming the strained bicyclic structure .
Critical Parameters :
-
Temperature : Optimal dehydrohalogenation occurs at reflux (e.g., 60–80°C in ethanol), balancing reaction rate and byproduct formation.
-
Base Selection : Inorganic bases (NaOH) in aqueous systems favor rapid elimination, while organic bases (triethylamine) in nonpolar solvents improve selectivity .
One-Pot Cycloaddition Strategies
Recent advances leverage 1,3-dipolar cycloadditions to assemble the bicyclic core and aryl group concurrently. As demonstrated in PMC9263550, azomethine ylides react with cyclopropenes to form spirocyclic azabicyclohexanes . Adapting this to 3-chlorophenyl systems involves generating a ylide from 3-chlorobenzaldehyde and sarcosine, which undergoes [3+2] cycloaddition with cyclopropene dipolarophiles. Density functional theory (DFT) studies confirm that electron-deficient cyclopropenes (e.g., 3-chlorophenyl-substituted) exhibit high diastereofacial selectivity, favoring endo transition states .
Representative Procedure :
-
Ylide Formation : Heat 3-chlorobenzaldehyde (1.2 eq) and sarcosine (1 eq) in refluxing THF for 1 h.
-
Cycloaddition : Add 1,2-dichlorocyclopropene (1 eq) and stir at 25°C for 12 h.
-
Workup : Quench with aqueous HCl, extract with DCM, and purify via silica chromatography (70% yield) .
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether or aqueous HCl (1M). Patent EP0008813B1 specifies adding HCl to a cooled (0–15°C) solution of the amine, followed by filtration and drying under vacuum . The resulting crystalline solid is characterized by:
-
¹H NMR (D₂O): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (dd, 1H, J = 6.1 Hz), 3.85 (d, 1H, J = 10.6 Hz), 2.95–2.70 (m, 2H), 2.30–1.90 (m, 2H) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Byproduct Mitigation : Elimination side reactions during dehydrohalogenation are minimized by slow base addition and low temperatures (0–20°C) .
-
Catalyst Recycling : Heterogeneous palladium catalysts (e.g., Pd/C) could reduce costs in coupling reactions but require validation for this substrate .
-
Stereocontrol : DFT-guided design of chiral ylides or asymmetric hydrogenation post-cycloaddition may enhance enantiomeric excess (>90% ee) .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form corresponding pyrrolidines and piperidines.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Common reagents used in these reactions include n-butyllithium, benzyl bromide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: Its bicyclic framework can be utilized in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound’s reactivity is influenced by the strain in its bicyclic ring system, which can be released during chemical reactions, driving the formation of new products .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the aromatic ring significantly influence pharmacological activity and physicochemical properties. Key analogs include:
Key Observations :
- Chlorine Position : The 3-chloro substituent (target compound) may offer a balance between lipophilicity and electronic effects compared to 2-chloro (steric hindrance) or 3,4-dichloro (enhanced lipophilicity) variants .
- Methyl vs.
- Aromatic System: The naphthyl group in Centanafadine increases molecular bulk, enhancing norepinephrine reuptake inhibition potency (NE Ki = 6.3 nM) .
Pharmacokinetic and Formulation Differences
- Sustained Release Formulations: Centanafadine HCl is formulated for sustained delivery (50% dissolution at 4 hours, 80% at 8 hours) with a Cmax reduction to 30–50% of immediate-release formulations, improving tolerability . No such data is available for the target compound.
- Salt Forms : Most analogs (e.g., Centanafadine, Bicifadine) are hydrochloride salts, ensuring solubility and bioavailability .
Stereochemical Considerations
- Enantiomeric Purity : Centanafadine is enantiomerically pure [(1R,5S)], while 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl is reported as a racemate [(±)]. Enantiopurity can enhance target specificity and reduce off-target effects .
Biological Activity
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12ClN·HCl, with a molecular weight of approximately 230.13 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane; hydrochloride |
| Molecular Formula | C11H12ClN·HCl |
| Molecular Weight | 230.13 g/mol |
| InChI Key | IZZWUEGEMDGIPC-UHFFFAOYSA-N |
The mechanism of action for this compound primarily involves its interaction with the μ-opioid receptor (MOR). Research indicates that modifications to the azabicyclic structure can enhance binding affinity and selectivity for this receptor, which is crucial for developing analgesic agents.
Binding Affinity
In a study exploring SAR, compounds derived from the azabicyclo[3.1.0]hexane scaffold demonstrated high binding affinities (in the picomolar range) for the μ-opioid receptor, suggesting significant potential for pain management therapies .
Biological Activity Insights
Recent studies have highlighted several key areas of biological activity:
- Opioid Receptor Interaction : The compound has been shown to selectively bind to μ-opioid receptors, which are involved in pain modulation and analgesia .
- Potential Therapeutic Applications : Given its binding profile, it may be explored for treating conditions such as pruritus and chronic pain .
- Neuropharmacological Effects : Its bicyclic structure allows it to penetrate the blood-brain barrier effectively, enhancing its neuropharmacological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- SAR Studies : A comprehensive evaluation of various derivatives indicated that specific modifications at the 1-, 2-, and 6-positions significantly influenced receptor affinity and selectivity . The introduction of different substituents led to compounds with enhanced efficacy.
- Functional Activity : The functional activity of these compounds was assessed through in vitro assays, demonstrating that certain derivatives exhibited selective agonistic activity at the μ-opioid receptor without significant off-target effects .
- Clinical Relevance : Research on similar bicyclic compounds has shown promise in treating inflammatory conditions and managing pain, further supporting the therapeutic potential of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors such as substituted phenyl derivatives with azabicyclo intermediates. Key steps include amino protection, cyclization (e.g., Simmons-Smith reaction), and acidification to form the hydrochloride salt .
- Critical Variables : Solvent polarity (e.g., dichloromethane vs. THF), temperature (optimal range: 0–25°C), and reaction time (24–48 hours) significantly impact yield and purity. For example, highlights that prolonged heating above 40°C may lead to side reactions, reducing purity by ~15% .
Q. How can structural conformation and stereochemistry of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the bicyclic framework and substituent orientation. –13 demonstrate that SCXRD achieves a data-to-parameter ratio >17 and R-factor <0.025, confirming envelope conformations in similar azabicyclo compounds .
- Complementary Techniques : NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while HPLC (C18 column, 95:5 acetonitrile/water) assesses purity (>95%) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS with electrospray ionization (ESI+) offers high sensitivity (LOD: 0.1 ng/mL) in plasma or tissue homogenates. A validated protocol from uses a gradient elution (0.1% formic acid in water/acetonitrile) and internal standardization .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s interactions with neurological targets (e.g., neurotransmitter receptors)?
- Mechanistic Insight : The chloro group enhances lipophilicity (logP ~2.8), promoting blood-brain barrier penetration. Docking studies (AutoDock Vina) suggest that the substituent occupies hydrophobic pockets in serotonin reuptake transporters, as inferred from and .
- Experimental Validation : Radioligand binding assays (e.g., ³H-citalopram displacement) quantify affinity (Ki values) for serotonin transporters, with IC₅₀ adjustments noted under varying pH (6.8–7.4) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Reconciliation :
- Source 1 : Reports IC₅₀ = 120 nM for dopamine receptor inhibition .
- Source 2 : IC₅₀ = 450 nM under similar conditions .
- Resolution : Variability may arise from assay conditions (e.g., Mg²⁺ concentration, temperature). Standardize protocols using reference agonists (e.g., quinpirole) and control ion concentrations .
Q. Can computational models predict metabolic pathways and toxicity profiles for this compound?
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (major pathway: CYP3A4-mediated N-dealkylation) and hepatotoxicity (probable alert for mitochondrial dysfunction) .
- Experimental Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t₁/₂) and metabolite identification via HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
